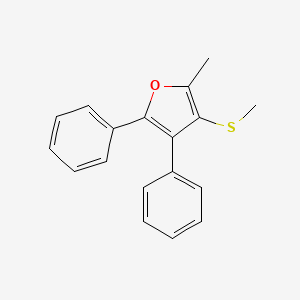![molecular formula C12H11NO3S B12896483 (4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B12896483.png)
(4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one” is a chemical compound with an intriguing structure. Let’s break it down:
- The “(4Z)” indicates the geometry of the double bond, specifically a cis configuration.
- The compound contains a thioether group [(4-methoxyphenyl)sulfanylmethylidene], which contributes to its unique properties.
- The oxazolone ring (1,2-oxazol-5-one) adds further complexity.
準備方法
Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves the reaction of a thioether precursor with an appropriate oxazolone derivative. The thioether can be obtained from the corresponding aldehyde or ketone via a thioacetal formation. The oxazolone ring can be synthesized through cyclization reactions.
Reaction Conditions:- Thioether formation: Aldehyde or ketone reacts with a thiol (such as methanethiol) under acidic conditions.
- Oxazolone formation: Cyclization of an α-amino acid derivative with a carbonyl compound (e.g., an aldehyde or ketone) in the presence of a dehydrating agent (e.g., phosphorus pentoxide).
Industrial Production: While industrial-scale production methods may vary, the compound is typically synthesized in research laboratories due to its specialized applications.
化学反応の分析
Reactivity:
Oxidation: The thioether moiety can undergo oxidation to form a sulfoxide or sulfone.
Reduction: Reduction of the oxazolone ring can yield a corresponding dihydro derivative.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids (e.g., BF₃·Et₂O).
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Dihydro-oxazolone.
- Substitution: Various thioether-substituted compounds.
科学的研究の応用
This compound finds applications in:
Medicinal Chemistry: Potential drug candidates due to its unique structure.
Materials Science: As a building block for functional materials.
Bioorganic Chemistry: Investigating enzyme inhibition or receptor binding.
作用機序
The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes. Further research is needed to elucidate its precise mode of action.
類似化合物との比較
While there are no direct analogs, compounds with thioether and oxazolone motifs are worth comparing. Examples include:
- Thioether-containing drugs (e.g., omeprazole, a proton pump inhibitor).
- Oxazolone-based ligands in coordination chemistry.
特性
分子式 |
C12H11NO3S |
|---|---|
分子量 |
249.29 g/mol |
IUPAC名 |
(4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H11NO3S/c1-8-11(12(14)16-13-8)7-17-10-5-3-9(15-2)4-6-10/h3-7H,1-2H3/b11-7- |
InChIキー |
NYABCMOHSCWMEP-XFFZJAGNSA-N |
異性体SMILES |
CC\1=NOC(=O)/C1=C\SC2=CC=C(C=C2)OC |
正規SMILES |
CC1=NOC(=O)C1=CSC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one](/img/structure/B12896407.png)
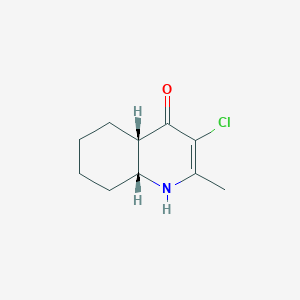
![Cyclopropa[3,4]pentaleno[1,2-B]pyrazine](/img/structure/B12896430.png)
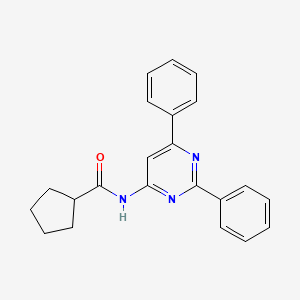

![2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol](/img/structure/B12896449.png)
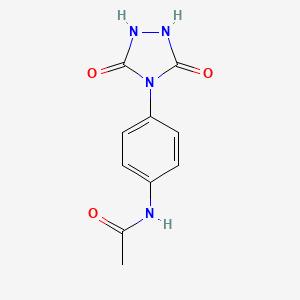
![Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12896462.png)
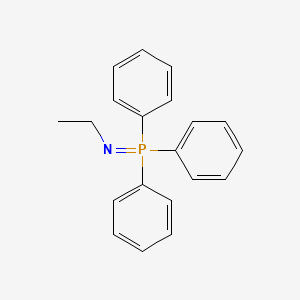


![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B12896505.png)
![2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate](/img/structure/B12896510.png)
